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Abstract
Decaprenoxanthin, a C50 carotenoid, is a natural pigment synthesized by various

microorganisms, most notably Corynebacterium glutamicum. Its extended polyene chain and

terminal ε-ionone rings confer unique physicochemical properties, including potent antioxidant

and photoprotective activities, making it a compound of significant interest for the

pharmaceutical, cosmetic, and nutraceutical industries. This technical guide provides a

comprehensive overview of the chemical structure, absolute stereochemistry, and biosynthetic

pathway of decaprenoxanthin. It includes a compilation of available spectroscopic data,

detailed experimental protocols for its isolation and purification, and an exploration of its

potential biological activities, with a focus on relevant cellular signaling pathways.

Chemical Structure and Physicochemical Properties
Decaprenoxanthin is a symmetrical C50 carotenoid characterized by a long central chain of

conjugated double bonds and two terminal ε-ionone rings, each bearing a hydroxylated

isoprenoid side chain.

Molecular Formula: C₅₀H₇₂O₂[1]

Systematic Name: (2R,6R,2'R,6'R)-2,2'-Bis(4-hydroxy-3-methyl-2-butenyl)-ε,ε-carotene[1]
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The core structure consists of a C₄₀ tetraterpene backbone that is extended at both ends by the

addition of a C₅ isoprene unit. This elongation and subsequent cyclization result in the

characteristic C₅₀ structure.[2][3]

Physicochemical Data
A summary of the key physicochemical properties of decaprenoxanthin is presented in Table

1.

Property Value Reference

Molecular Weight 705.1 g/mol [1]

Exact Mass 704.55323154 Da [1]

UV-Vis λmax (in

Methanol/Acetone)
415, 440, 470 nm [4]

Color Yellow [4]

Solubility

Soluble in organic solvents like

chloroform, methanol, and

acetone.[4]

Stereochemistry and Absolute Configuration
The stereochemistry of decaprenoxanthin is critical to its biological function and has been

determined through chemical synthesis and spectroscopic analysis. The molecule possesses

four chiral centers, located at the C2, C6, C2', and C6' positions of the terminal ε-ionone rings.

The absolute configuration has been established as (2R, 6R, 2'R, 6'R).[1][5][6]

The precise spatial arrangement of the substituents at these chiral centers influences the

overall three-dimensional shape of the molecule, which in turn dictates its interactions with

biological membranes, enzymes, and other molecular targets.

Spectroscopic Data for Structural Elucidation
The structural confirmation of decaprenoxanthin relies on a combination of spectroscopic

techniques, primarily UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR),
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and Mass Spectrometry (MS).

UV-Visible Spectroscopy
The extended system of conjugated double bonds in the polyene chain of decaprenoxanthin
is responsible for its characteristic light absorption in the visible range. The UV-Vis spectrum in

a methanol/acetone mixture exhibits three distinct absorption maxima.

Spectroscopic Data Value

UV-Vis λmax 415, 440, 470 nm[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the

molecule. While a complete, assigned ¹H NMR spectrum with coupling constants is not readily

available in the public domain, published ¹³C NMR data provides a carbon fingerprint of the

molecule.

Table 2: ¹³C NMR Chemical Shift Data for Decaprenoxanthin (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1670095?utm_src=pdf-body
https://www.researchgate.net/figure/Separation-of-carotenoids-in-different-strains-of-Corynebacterium-glutamicum-by-Nucleosil_fig1_226985934
https://www.benchchem.com/product/b1670095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (ppm)

1, 1' 28.9

2, 2' 53.5

3, 3' 132.8

4, 4' 126.9

5, 5' 137.2

6, 6' 41.8

7, 7' 137.7

8, 8' 125.1

9, 9' 137.6

10, 10' 124.5

11, 11' 130.8

12, 12' 124.6

13, 13' 137.4

14, 14' 132.3

15, 15' 129.9

16, 16' 28.6

17, 17' 21.9

18, 18' 12.9

19, 19' 12.8

20, 20' 12.7

1'', 1''' 126.2

2'', 2''' 138.9

3'', 3''' 16.4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4'', 4''' 68.9

(Data sourced from a reference to a table in a publication, the full paper could not be accessed

to verify all assignments)[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. For decaprenoxanthin, the expected molecular

ion peak [M]⁺ would be observed at m/z 704.553. In soft ionization techniques like electrospray

ionization (ESI), the protonated molecule [M+H]⁺ at m/z 705.561 would be prominent.

Tandem MS (MS/MS) of carotenoids typically reveals characteristic fragmentation patterns,

including the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain.[7] Specific

fragmentation of the terminal groups can also provide diagnostic ions. A detailed fragmentation

pattern specific to decaprenoxanthin would require experimental data not currently available

in the reviewed literature.

Experimental Protocols
Isolation and Purification of Decaprenoxanthin from
Corynebacterium glutamicum
This protocol outlines a general procedure for the extraction and purification of

decaprenoxanthin from a bacterial culture.

1. Cell Culture and Harvest:

Cultivate Corynebacterium glutamicum in a suitable medium (e.g., BHI or CGXII with

glucose) at 30°C with shaking until the desired cell density is reached, typically indicated by

a visible yellow pigmentation of the culture.[8]

Harvest the cells by centrifugation at 10,000 x g for 15 minutes.

Wash the cell pellet with deionized water to remove residual media components.

2. Extraction:
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Resuspend the cell pellet in a methanol:acetone mixture (7:3 v/v).[4]

Incubate at 60°C for 30-80 minutes with intermittent vigorous vortexing to ensure efficient

extraction of the pigments.[4]

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

Carefully collect the supernatant containing the carotenoid extract.

Repeat the extraction process with the cell pellet until it becomes colorless.

Pool all the supernatant fractions.

3. Purification by High-Performance Liquid Chromatography (HPLC):

Filter the crude extract through a 0.22 µm filter prior to injection.

HPLC System: An Agilent 1200 series or equivalent with a diode array detector (DAD) is

suitable.[8]

Column: A C18 or C30 reversed-phase column is effective for carotenoid separation.[4]

Mobile Phase: A gradient elution using a mixture of methanol and a second solvent system

like methanol/methyl tert-butyl ether/ethyl acetate (5:4:1) is effective.[3]

Gradient Program:

Start with 10% eluent B.

Linearly increase to 100% eluent B over 10 minutes.

Isocratic elution with 100% B for 20 minutes.

Re-equilibrate the column with 10% B for 3 minutes.

Flow Rate: 1.4 ml/min.[3]

Detection: Monitor the elution profile at 440 nm or 470 nm.[8]
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Collect the fraction corresponding to the decaprenoxanthin peak based on its retention time

and characteristic UV-Vis spectrum.

4. Quantification:

Due to the lack of a commercial standard, decaprenoxanthin can be quantified using a

standard curve of a structurally related carotenoid, such as β-carotene, and reported as β-

carotene equivalents.[3]

Biosynthesis of Decaprenoxanthin
Decaprenoxanthin is synthesized from the C₄₀ carotenoid lycopene in a two-step enzymatic

process within Corynebacterium glutamicum.[2][6]

Step 1: Elongation Lycopene is elongated by the addition of two C₅ isoprenoid units (from

dimethylallyl pyrophosphate - DMAPP) at the C-2 and C-2' positions. This reaction is catalyzed

by the enzyme lycopene elongase (CrtEb), resulting in the acyclic C₅₀ carotenoid, flavuxanthin.

[2][6]

Step 2: Cyclization The acyclic flavuxanthin undergoes a concerted cyclization at both ends,

catalyzed by the heterodimeric enzyme complex CrtYe/CrtYf. This cyclization forms the two

characteristic ε-ionone rings of decaprenoxanthin.[2][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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